
dl-Alanyl-l-alanine
Übersicht
Beschreibung
dl-Alanyl-l-alanine: is a dipeptide composed of two alanine molecules, one in the D-configuration and the other in the L-configuration Alanine is a non-essential amino acid that plays a crucial role in protein metabolism and is involved in various biochemical processes
Wirkmechanismus
Target of Action
The primary target of dl-Alanyl-l-alanine is the bacterial enzyme DD-transpeptidase . This enzyme catalyzes the transfer of the R-L-αα-D-alanyl moiety of R-L-αα-D-alanyl-D-alanine carbonyl donors to the γ-OH of their active-site serine and from this to a final acceptor . It plays a crucial role in bacterial cell wall biosynthesis, particularly in the transpeptidation that crosslinks the peptide side chains of peptidoglycan strands .
Mode of Action
This compound interacts with its target, DD-transpeptidase, through a two-step reaction. The first step involves the cleavage of the D-alanyl-D-alanine bond of a peptide unit precursor acting as a carbonyl donor, the release of the carboxyl-terminal D-alanine, and the formation of the acyl-enzyme . The second step involves the breakdown of the acyl-enzyme intermediate and the formation of a new peptide bond between the carbonyl of the D-alanyl moiety and the amino group of another peptide unit .
Biochemical Pathways
This compound affects the biochemical pathways related to bacterial cell wall biosynthesis. It is involved in the transpeptidation that crosslinks the peptide side chains of peptidoglycan strands . This process is crucial for the structural integrity of the bacterial cell wall. Disruption of this pathway can lead to bacterial cell death, making this compound a potential antimicrobial agent.
Pharmacokinetics
It is known that the compound has a molecular weight of 1601711 , which may influence its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of bacterial cell wall biosynthesis. By interacting with DD-transpeptidase and affecting the crosslinking of peptide side chains of peptidoglycan strands, this compound can potentially compromise the structural integrity of the bacterial cell wall, leading to cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water, which is a key factor in its bioavailability and distribution within the body, can be affected by temperature and pH . Additionally, the presence of other substances in the environment, such as other drugs or metabolites, may also impact the compound’s action and efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: dl-Alanyl-l-alanine can be synthesized through the chemical reaction of D-alanine and L-alanine. This process typically involves the use of protecting groups to prevent unwanted side reactions and the activation of the carboxyl group to facilitate peptide bond formation.
Biocatalytic Methods: Enzymatic synthesis using alanine dehydrogenase and alanine racemase can also be employed.
Industrial Production Methods:
Microbial Fermentation: Industrial production often utilizes genetically engineered microorganisms, such as Escherichia coli, to produce this compound through fermentation processes.
Whole-Cell Biocatalysis: This method involves the use of whole microbial cells as biocatalysts to convert substrates into the desired dipeptide.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: dl-Alanyl-l-alanine can undergo oxidation reactions, particularly in the presence of strong oxidizing agents such as manganese(III) acetate.
Cyclization: In aqueous solutions, this compound can undergo cyclization to form cyclic dipeptides, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidizing Agents: Manganese(III) acetate in sulfuric acid medium is commonly used for oxidation reactions.
Hydrolysis Conditions: Acidic or basic conditions are typically employed for hydrolysis reactions.
Major Products:
Oxidation Products: Acetaldehyde and other oxidation products.
Hydrolysis Products: D-alanine and L-alanine.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Peptide Synthesis: dl-Alanyl-l-alanine is used as a building block in the synthesis of more complex peptides and proteins.
Chiral Studies: The compound’s chiral properties make it valuable in studying stereochemistry and chiral separation techniques.
Biology:
Metabolic Studies: It is used to study amino acid metabolism and enzyme kinetics in various biological systems.
Medicine:
Pharmaceuticals: this compound is utilized in the development of novel β-lactam antibiotics and other therapeutic agents.
Industry:
Vergleich Mit ähnlichen Verbindungen
dl-Alanyl-dl-norvaline: Another dipeptide with similar structural properties but different amino acid composition.
L-alanyl-L-tryptophan: A dipeptide with different amino acids, used in various biochemical applications.
Uniqueness:
Eigenschaften
IUPAC Name |
(2S)-2-(2-aminopropanoylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/t3?,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFJQIDDEAULHB-BKLSDQPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659845 | |
| Record name | Alanyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59247-16-4 | |
| Record name | Alanyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


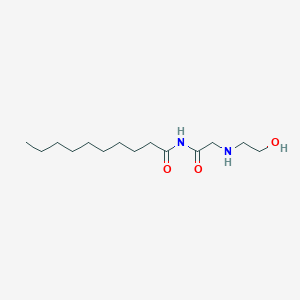
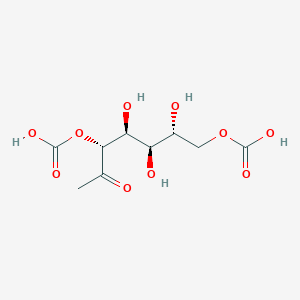

![3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1437118.png)

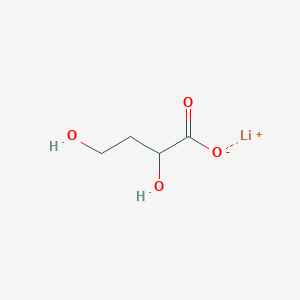
![[[(6R,7r)-2-[[(4-methoxyphenyl)methoxy]carbonyl]-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]triphenyl-phosphonium iodide](/img/structure/B1437123.png)

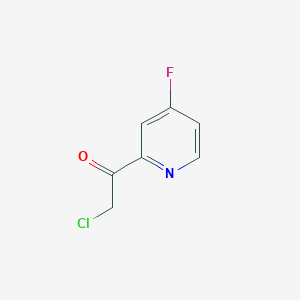
![[(1S,3R,7S,9S)-8-butanoyloxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] butanoate](/img/structure/B1437129.png)
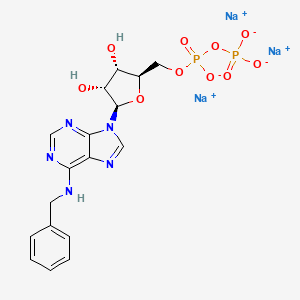
![Serine, 2-[(2,3,4-trihydroxyphenyl)methylene]hydrazide, hydrochloride (1:1)](/img/structure/B1437131.png)
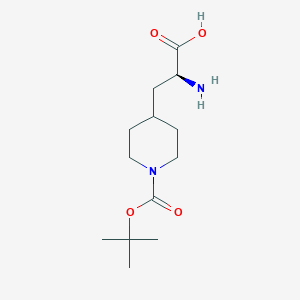
![(2S)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-3-methylbutanoic acid](/img/structure/B1437134.png)
